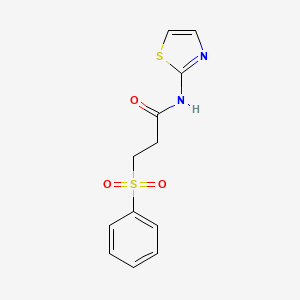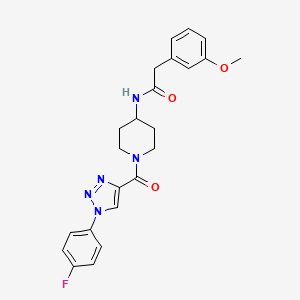
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
React 3-methoxyphenylacetic acid with the intermediate product from step 2 under peptide coupling conditions.
Conditions: Dicyclohexylcarbodiimide (DCC), NHS, room temperature.
Industrial Production Methods:
Typically, scalable synthesis would employ continuous flow reactors for the cycloaddition and coupling steps, ensuring consistent product quality and yield while optimizing reaction conditions for industrial feasibility.
準備方法
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid:
React 4-fluorobenzyl azide with propargyl alcohol under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Conditions: Copper(I) iodide (CuI), sodium ascorbate, dimethyl sulfoxide (DMSO), room temperature.
Step 2: Formation of the piperidine derivative:
Piperidin-4-ylamine reacts with the triazole carboxylic acid in the presence of a coupling reagent like EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to form the amide linkage.
Conditions: EDCI, N-hydroxysuccinimide (NHS), dichloromethane (DCM), room temperature.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation:
The triazole ring can undergo oxidation under specific conditions, potentially leading to ring opening or other structural modifications.
Reduction:
The compound can be reduced using hydride donors like sodium borohydride, particularly at the carbonyl group to form alcohol derivatives.
Substitution:
Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium thiolate, amines.
Major Products Formed from These Reactions:
Oxidation products could include triazole ring-opened structures.
Reduction could yield alcohol derivatives.
Substitution can lead to thiophenyl or aminophenyl derivatives.
科学的研究の応用
In Chemistry:
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
In Biology:
Investigated for its potential as an enzyme inhibitor due to the triazole ring's known affinity for metal ion coordination.
In Medicine:
May have applications as an antimicrobial agent given the structural similarities to other triazole-based drugs.
In Industry:
Used in the synthesis of advanced materials, potentially contributing to the development of new polymers with unique properties.
作用機序
The triazole ring may interact with specific enzymes, coordinating with metal ions at the active site and inhibiting enzyme function.
Piperidine moiety might engage in hydrogen bonding with target proteins, stabilizing the compound-protein complex.
Overall, the combined structure allows for multifunctional interactions with biological targets, making it a promising candidate for drug development.
類似化合物との比較
Fluconazole
Itraconazole
Risperidone
Piperazine derivatives
Feel free to dive deeper into any section!
特性
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3/c1-32-20-4-2-3-16(13-20)14-22(30)25-18-9-11-28(12-10-18)23(31)21-15-29(27-26-21)19-7-5-17(24)6-8-19/h2-8,13,15,18H,9-12,14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBVWBOOQRUCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
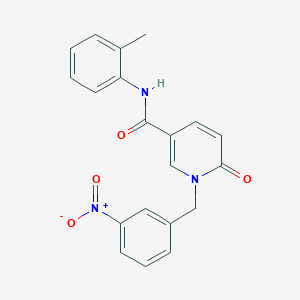
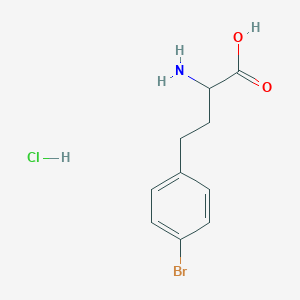
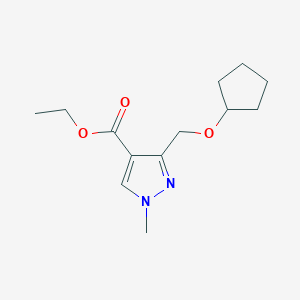

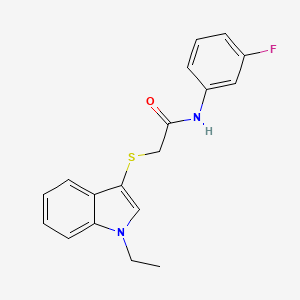
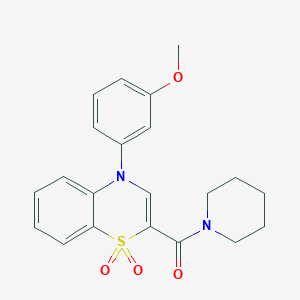
![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2486209.png)
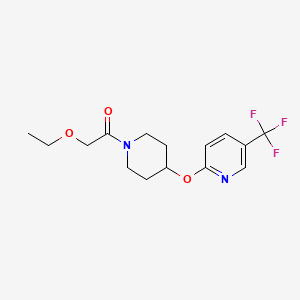
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
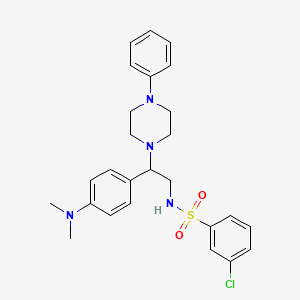
![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
